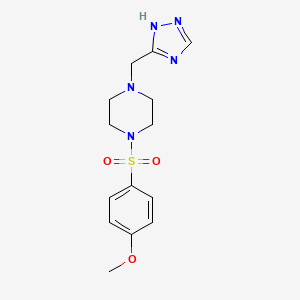![molecular formula C15H21F3N2O3S2 B6979221 2-[1-[5-(Trifluoromethyl)thiophen-2-yl]sulfonylpiperidin-2-yl]oxan-4-amine](/img/structure/B6979221.png)
2-[1-[5-(Trifluoromethyl)thiophen-2-yl]sulfonylpiperidin-2-yl]oxan-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[1-[5-(Trifluoromethyl)thiophen-2-yl]sulfonylpiperidin-2-yl]oxan-4-amine is a complex organic compound featuring a trifluoromethyl group attached to a thiophene ring, which is further connected to a piperidine ring and an oxane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-[5-(Trifluoromethyl)thiophen-2-yl]sulfonylpiperidin-2-yl]oxan-4-amine typically involves multiple steps, starting with the preparation of the thiophene ring with a trifluoromethyl group. This is followed by the introduction of the sulfonyl group and the formation of the piperidine ring. The final step involves the attachment of the oxane ring to the piperidine ring. Specific reaction conditions, such as temperature, solvents, and catalysts, vary depending on the desired yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Analyse Des Réactions Chimiques
Types of Reactions
2-[1-[5-(Trifluoromethyl)thiophen-2-yl]sulfonylpiperidin-2-yl]oxan-4-amine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired products.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the thiophene ring may yield sulfoxides or sulfones, while reduction of the sulfonyl group may produce a sulfide.
Applications De Recherche Scientifique
2-[1-[5-(Trifluoromethyl)thiophen-2-yl]sulfonylpiperidin-2-yl]oxan-4-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-[1-[5-(Trifluoromethyl)thiophen-2-yl]sulfonylpiperidin-2-yl]oxan-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The sulfonyl group can form strong interactions with target proteins, modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[5-(Trifluoromethyl)thiophen-2-yl]ethan-1-amine hydrochloride
- 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- 2,5-Di(thiophen-2-yl)benzene-1,4-diamine
Uniqueness
Compared to similar compounds, 2-[1-[5-(Trifluoromethyl)thiophen-2-yl]sulfonylpiperidin-2-yl]oxan-4-amine stands out due to its combination of a trifluoromethyl group, a sulfonyl group, and a piperidine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propriétés
IUPAC Name |
2-[1-[5-(trifluoromethyl)thiophen-2-yl]sulfonylpiperidin-2-yl]oxan-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21F3N2O3S2/c16-15(17,18)13-4-5-14(24-13)25(21,22)20-7-2-1-3-11(20)12-9-10(19)6-8-23-12/h4-5,10-12H,1-3,6-9,19H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLNLQIDEWVEPPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)C2CC(CCO2)N)S(=O)(=O)C3=CC=C(S3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21F3N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[(2-fluoro-4-methoxyphenyl)methyl]-1-[(2R,3S)-2-(1-methylpyrazol-4-yl)oxolan-3-yl]methanamine](/img/structure/B6979145.png)
![2-[1-[(3-Ethyltriazol-4-yl)methylamino]ethyl]-4-methoxyphenol](/img/structure/B6979153.png)
![1-[(3-Bromo-2-tert-butylsulfanylphenyl)methyl]-3-(hydroxymethyl)piperidin-4-ol](/img/structure/B6979163.png)
![3-methyl-8-[4-(1H-1,2,4-triazol-5-ylmethyl)piperazin-1-yl]sulfonylquinoline](/img/structure/B6979171.png)
![4-[2-[3,6-dihydro-2H-pyran-5-ylmethyl(methyl)amino]-1-hydroxyethyl]benzonitrile](/img/structure/B6979173.png)


![1'-(1H-indazol-6-ylmethyl)spiro[3,4-dihydronaphthalene-2,4'-piperidine]-1-one](/img/structure/B6979192.png)
![1-cyclopropyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]-1-(oxan-4-yl)methanamine](/img/structure/B6979213.png)
![2-[1-[(1-Tert-butylpyrazol-4-yl)methyl]piperidin-4-yl]-5-chloropyrimidine](/img/structure/B6979214.png)
![1-(2-bicyclo[2.2.2]octanyl)-N-[[(2R,3S)-2-(2-methylpyrazol-3-yl)oxolan-3-yl]methyl]ethanamine](/img/structure/B6979216.png)
![2-[Methyl-[2-(3-methylphenoxy)ethyl]amino]-2-phenylacetic acid](/img/structure/B6979217.png)
![2-[1-(5-Chloro-4-methylthiophen-2-yl)sulfonylpiperidin-2-yl]oxan-4-amine](/img/structure/B6979229.png)
![2-[[4-(5-Chloro-1,3-benzothiazol-2-yl)piperidin-1-yl]methyl]-1,3-oxazole-4-carboxylic acid](/img/structure/B6979232.png)
